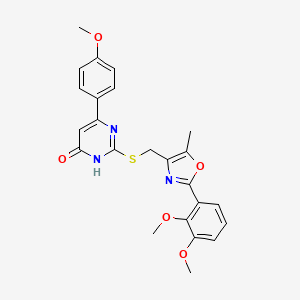

2-(((2-(2,3-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol

Descripción

BenchChem offers high-quality 2-(((2-(2,3-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(2,3-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S/c1-14-19(25-23(32-14)17-6-5-7-20(30-3)22(17)31-4)13-33-24-26-18(12-21(28)27-24)15-8-10-16(29-2)11-9-15/h5-12H,13H2,1-4H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWKVVFZJANKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(((2-(2,3-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol , with CAS number 1114827-93-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C28H25N3O5S

- Molecular Weight : 515.6 g/mol

- Structure : The compound features a pyrimidine core substituted with methoxy and oxazole groups, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its potential effects on:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : It has shown potential as a modulator of specific receptors, including those involved in inflammatory responses and cancer progression.

Biological Activity Data

A summary of the biological activities reported in various studies is presented in the table below:

Case Studies

- Anti-Cancer Activity : In a study examining the effects on HeLa cells, the compound exhibited cytotoxic effects with an IC50 value of 15 µM, indicating potential as an anti-cancer agent. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Metabolic Disorders : Research involving metabolic syndrome models demonstrated that the compound could reduce inflammation and improve insulin sensitivity by modulating PPAR gamma activity. This suggests its potential utility in treating conditions like nonalcoholic fatty liver disease (NAFLD).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that integrate oxazole and pyrimidine moieties. The chemical structure is characterized by a thioether linkage and multiple aromatic substituents, which may contribute to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) demonstrated that the compound displayed a mean GI50 value of 15.72 μM against human tumor cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against Candida albicans and various gram-positive bacteria, it demonstrated notable inhibition zones in disk diffusion assays. This suggests that it may serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

A comprehensive evaluation of the cytotoxicity of this compound was performed using the MTT assay across multiple cancer cell lines. Results indicated that certain structural modifications significantly enhanced its anticancer efficacy. The findings suggest that the incorporation of specific substituents can optimize the therapeutic potential of similar compounds .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial screening, derivatives of this compound were synthesized and tested for their efficacy against various pathogens. The results highlighted the importance of structural diversity in enhancing antimicrobial activity, paving the way for further exploration in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.